molecular formula C14H20ClN3O2 B12218473 4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol

4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B12218473
M. Wt: 297.78 g/mol
InChI Key: XSCJJSQISDTCHA-UHFFFAOYSA-N
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Description

4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a synthetic organic compound with a complex structure that includes a pyrazole ring, an isopropyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is unique due to its specific structural features, such as the combination of a pyrazole ring with a methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

2-methoxy-4-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-10(2)17-14(6-7-16-17)15-9-11-4-5-12(18)13(8-11)19-3;/h4-8,10,15,18H,9H2,1-3H3;1H

InChI Key

XSCJJSQISDTCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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